molecular formula C20H22Cl2N4O2 B2910133 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide CAS No. 1023821-26-2

1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide

Cat. No. B2910133
M. Wt: 421.32
InChI Key: UZSMXJPFPIHMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a piperazine derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide involves the reaction of 2,5-dimethylpiperazine with 4-chlorobenzoyl chloride followed by reaction with ammonia and then with 4-chloroaniline.

Starting Materials
2,5-dimethylpiperazine, 4-chlorobenzoyl chloride, ammonia, 4-chloroaniline

Reaction
Step 1: 2,5-dimethylpiperazine is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 1-(4-chlorobenzoyl)-2,5-dimethylpiperazine., Step 2: The product from step 1 is then reacted with ammonia to form 1-(4-chlorobenzoyl)-2,5-dimethylpiperazine-1-carboxamide., Step 3: Finally, the product from step 2 is reacted with 4-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide.

Mechanism Of Action

The exact mechanism of action of 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is not fully understood, but it is believed to act on multiple targets within cells. 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in cell signaling pathways. Additionally, 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to interact with ion channels and transporters, leading to changes in membrane potential and ion flux.

Biochemical And Physiological Effects

1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and regulation of ion channel activity. These effects make 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide a valuable tool for researchers studying a wide range of biological processes.

Advantages And Limitations For Lab Experiments

One major advantage of using 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide in lab experiments is its versatility. 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to have a wide range of effects on cells and can be used in a variety of experimental settings. Additionally, 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is relatively easy to synthesize and can be produced in large quantities for research purposes. However, one limitation of using 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is its potential toxicity. While 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to be relatively safe in lab experiments, care must be taken to ensure that it is used in appropriate concentrations and under proper laboratory conditions.

Future Directions

There are many potential future directions for research on 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide. One area of interest is in the development of 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide derivatives with improved efficacy and reduced toxicity. Additionally, 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide could be used in combination with other drugs to enhance their effects or reduce their toxicity. Finally, further studies are needed to fully understand the mechanisms of action of 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide and its potential applications in various fields of research.

Scientific Research Applications

1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been used in a variety of scientific research applications due to its unique properties. One major area of research is in the field of cancer biology, where 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been used in studies of neurological disorders, such as Parkinson's disease, due to its ability to modulate dopamine release.

properties

IUPAC Name

1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O2/c1-13-11-26(20(28)24-18-9-5-16(22)6-10-18)14(2)12-25(13)19(27)23-17-7-3-15(21)4-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSMXJPFPIHMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)NC2=CC=C(C=C2)Cl)C)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide

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